[3-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-2-octadecanoyloxypropyl] octadecanoate
Overview
Description
1,2-Distearoyl-3-Linoleoyl-rac-glycerol is a triacylglycerol compound that contains stearic acid at the sn-1 and sn-2 positions and linoleic acid at the sn-3 position . It is commonly found in sunflower oil . This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of this compound is the β-ketoacyl-ACP synthase (KasA), an essential enzyme in the fatty acid synthesis pathway . This enzyme plays a crucial role in the elongation of fatty acids, which are vital components of the cell membrane.
Mode of Action
The compound interacts with KasA, specifically binding to the phenylalanine239 and proline201 residues . This interaction could potentially inhibit the activity of KasA, thereby disrupting the synthesis of fatty acids.
Biochemical Pathways
The affected pathway is the fatty acid synthesis pathway. By inhibiting KasA, the compound disrupts the elongation of fatty acids, which could lead to a disruption in the formation of the cell membrane .
Result of Action
The molecular and cellular effects of the compound’s action would likely include disruption of cell membrane integrity due to the inhibition of fatty acid synthesis . This could potentially lead to cell death, providing a mechanism for the compound’s potential anti-tubercular activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Distearoyl-3-Linoleoyl-rac-glycerol can be synthesized through esterification reactions involving stearic acid and linoleic acid with glycerol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of 1,2-Distearoyl-3-Linoleoyl-rac-glycerol involves the use of high-purity stearic acid and linoleic acid. The process includes the following steps:
Purification of fatty acids: Stearic acid and linoleic acid are purified to remove impurities.
Esterification: The purified fatty acids are reacted with glycerol in the presence of a catalyst.
Separation and purification: The resulting product is separated and purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,2-Distearoyl-3-Linoleoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The linoleic acid moiety can undergo oxidation to form hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Transesterification: Catalysts such as sodium methoxide or lipases are used for transesterification reactions.
Major Products Formed
Oxidation: Hydroperoxides and other oxidation products.
Hydrolysis: Free stearic acid, linoleic acid, and glycerol.
Transesterification: Different esters depending on the alcohol used in the reaction.
Scientific Research Applications
1,2-Distearoyl-3-Linoleoyl-rac-glycerol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a component of lipid-based formulations.
Industry: Utilized in the production of cosmetics, food products, and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1,3-Distearoyl-2-Linoleoyl-rac-glycerol: Contains stearic acid at the sn-1 and sn-3 positions and linoleic acid at the sn-2 position.
1,2-Dioleoyl-3-Stearoyl-rac-glycerol: Contains oleic acid at the sn-1 and sn-2 positions and stearic acid at the sn-3 position.
Uniqueness
1,2-Distearoyl-3-Linoleoyl-rac-glycerol is unique due to its specific arrangement of fatty acids, which imparts distinct physical and chemical properties. This unique structure influences its behavior in biological systems and its applications in various fields .
Properties
IUPAC Name |
[3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-octadecanoyloxypropyl] octadecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25,28,54H,4-15,17-18,20-24,26-27,29-53H2,1-3H3/b19-16-,28-25- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFJWRKPWCFTQP-LVBVOWIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H106O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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